Cas no 938314-32-0 (4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde)

4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde is a synthetic aromatic aldehyde featuring a methoxy-substituted benzene core with a piperidinyl ethoxy side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of bioactive molecules. The presence of both electron-donating (methoxy) and basic (piperidinyl) groups enhances its utility in nucleophilic and electrophilic reactions. Its well-defined structure allows for precise modifications, making it valuable in the development of receptor-targeting compounds. The compound is typically characterized by high purity and stability under standard laboratory conditions, ensuring reliable performance in synthetic applications.
4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde structure
938314-32-0 structure
Product name:4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde
CAS No:938314-32-0
MF:C15H21NO3
MW:263.332144498825
CID:5455591
PubChem ID:20994376

4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde
    • 938314-32-0
    • starbld0001815
    • EN300-6720964
    • AKOS005872172
    • Z352250736
    • 4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
    • 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde
    • Inchi: 1S/C15H21NO3/c1-18-14-6-5-13(12-17)11-15(14)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3
    • InChI Key: GBVPKCXGGLTUKF-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(OC)C(OCCN2CCCCC2)=C1

Computed Properties

  • Exact Mass: 263.15214353g/mol
  • Monoisotopic Mass: 263.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.101±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 412.0±35.0 °C(Predicted)
  • pka: 8.63±0.10(Predicted)

4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6720964-0.05g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
0.05g
$407.0 2025-03-13
Enamine
EN300-6720964-0.1g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
0.1g
$427.0 2025-03-13
Enamine
EN300-6720964-5.0g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
5.0g
$1406.0 2025-03-13
Enamine
EN300-6720964-2.5g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
2.5g
$949.0 2025-03-13
Enamine
EN300-6720964-0.25g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
0.25g
$447.0 2025-03-13
Enamine
EN300-6720964-0.5g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
0.5g
$465.0 2025-03-13
Enamine
EN300-6720964-1.0g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
1.0g
$485.0 2025-03-13
Enamine
EN300-6720964-10.0g
4-methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde
938314-32-0 95.0%
10.0g
$2085.0 2025-03-13

Additional information on 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde

4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde: A Comprehensive Overview

4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde, identified by the CAS registry number 938314-32-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes.

The molecular structure of 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde comprises a benzaldehyde core with two substituents: a methoxy group at the para position and a 2-(1-piperidinyl)ethoxy group at the meta position. This arrangement imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and drug design.

Recent studies have highlighted the role of 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde in medicinal chemistry, particularly as a precursor for bioactive molecules. Researchers have explored its ability to act as a chiral building block in asymmetric synthesis, leveraging its stereochemical features to construct complex natural product analogs.

In terms of synthesis, several methods have been developed to prepare this compound efficiently. One notable approach involves the coupling of an aldehyde group with a substituted phenol derivative, followed by subsequent functionalization steps to introduce the piperidine moiety. These methods have been optimized to enhance yield and purity, making large-scale production feasible.

The compound's applications extend beyond traditional pharmaceuticals. It has shown promise in materials science as a component in polymerizable systems, where its aldehyde functionality can be utilized for cross-linking reactions. Additionally, its reactivity towards nucleophiles makes it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in green chemistry have also influenced the synthesis and application of 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde. Researchers are exploring environmentally friendly reaction conditions, such as catalytic asymmetric hydrogenation and biocatalytic transformations, to produce this compound with reduced environmental impact.

In conclusion, 4-Methoxy-3-[2-(1-piperidinyl)ethoxy]benzaldehyde, CAS No. 938314-32-0, stands as a testament to the ingenuity of modern chemical synthesis and its potential for diverse applications across multiple disciplines.

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